1-Benzyl-2-iodobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11I/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWHKANKMDNRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392610 | |
| Record name | 1-benzyl-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35444-93-0 | |
| Record name | 1-benzyl-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzyl 2 Iodobenzene and Its Precursors
Direct Iodination Approaches
Direct iodination methods offer a straightforward route to 1-benzyl-2-iodobenzene by introducing an iodine atom directly onto a benzylated aromatic ring. These techniques can be broadly categorized into catalytic and non-catalytic processes, with a significant focus on achieving regioselectivity.
Catalytic and Non-Catalytic Iodination of Benzylated Aromatics
The direct iodination of aromatic compounds, including those with a benzyl (B1604629) substituent, can be achieved through various methods. One effective, non-catalytic approach involves the use of elemental iodine activated by reagents like Selectfluor™ (F-TEDA-BF4). organic-chemistry.org This system allows for the progressive introduction of iodine atoms onto the benzene (B151609) ring under mild conditions. organic-chemistry.org The reaction proceeds with high regioselectivity, targeting the most electron-rich and sterically accessible positions. organic-chemistry.org For benzylated aromatics, the position of iodination would be influenced by the electronic and steric effects of the benzyl group.
Another non-catalytic method utilizes iodine in combination with an oxidizing agent such as orthoperiodic acid or hydrogen peroxide. researchgate.netmdpi.com These reagents facilitate the in-situ generation of a more electrophilic iodine species, which is necessary for the iodination of aromatic rings. researchgate.netmdpi.com The use of ionic liquids like [bmim]BF4 can also mediate the iodination of certain aromatic ketones. mdpi.com
Catalytic methods for direct iodination often employ transition metals or other catalysts to activate the C-H bond for iodination. chinesechemsoc.org For instance, a palladium-catalyzed C(sp2)–H activation has been developed for the synthesis of fluorenes from 2'-halo-diarylmethanes, demonstrating the feasibility of activating specific C-H bonds in related structures. rsc.org While not a direct iodination of a benzylated aromatic to form this compound, this illustrates the potential for catalytic C-H functionalization.
| Reagent System | Conditions | Key Features |
| I₂/F-TEDA-BF₄ | Mild | High regioselectivity, progressive iodination |
| I₂/Orthoperiodic Acid | Not specified | Effective for aromatic ring iodination |
| I₂/H₂O₂ | Solvent-free | Green methodology |
| Pd catalyst | Not specified | C-H activation for cyclization |
Regioselective Synthesis Strategies
Achieving regioselectivity in the synthesis of this compound is crucial. The directing effects of the benzyl group on the aromatic ring play a significant role. The benzyl group is an ortho, para-director, meaning that electrophilic substitution reactions like iodination will preferentially occur at the positions ortho and para to the benzyl group. However, steric hindrance from the benzyl group can influence the ratio of ortho to para products.
Several strategies can be employed to enhance regioselectivity. The choice of iodinating agent and reaction conditions is critical. For instance, using a bulky iodinating reagent might favor the less sterically hindered para position over the ortho position. Conversely, specific catalysts can be designed to direct the iodination to the ortho position. nycu.edu.tw For example, palladium-catalyzed reactions using a directing group can achieve high regioselectivity for ortho-arylation. nycu.edu.tw
In the context of multi-substituted benzenes, the order of substituent introduction is a key strategy for controlling regiochemistry. lumenlearning.com To synthesize a specific isomer like this compound, one would ideally start with a precursor that directs the incoming group to the desired position.
Precursor-Based Synthetic Routes
When direct iodination is not feasible or does not provide the desired isomer in sufficient yield, precursor-based routes are employed. These methods involve the synthesis of a precursor molecule that is then converted to this compound.
Diazotization and Halogenation Pathways
A classic and reliable method for introducing an iodine atom onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction. researchgate.netwikipedia.orgorganic-chemistry.org In this pathway, 2-aminodiphenylmethane would serve as the precursor. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgmasterorganicchemistry.com The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide, to replace the diazonium group with an iodine atom, yielding this compound. researchgate.netwikipedia.org This method is particularly useful because the starting amine can often be synthesized with the desired substitution pattern.
The general steps are as follows:
Nitrosation of the primary aromatic amine: The amine reacts with nitrous acid to form a diazonium salt. organic-chemistry.org
Replacement of the diazonium group: The diazonium salt is treated with an iodide salt to yield the aryl iodide. organic-chemistry.org
| Precursor | Reagents | Product |
| 2-Aminodiphenylmethane | 1. NaNO₂, HCl2. KI | This compound |
Friedel-Crafts Benzylation for Aromatic Functionalization
The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups to an aromatic ring. orgsyn.orgchemicalbook.com In the context of synthesizing this compound, Friedel-Crafts benzylation could be used to introduce the benzyl group. One could start with iodobenzene (B50100) and react it with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. orgsyn.orgchemicalbook.com However, this approach may lead to a mixture of ortho, meta, and para isomers, with the para isomer often being the major product due to steric hindrance.
Alternatively, a Friedel-Crafts acylation followed by reduction can provide better regioselectivity. For instance, o-iodobenzoyl chloride could be used to acylate benzene, followed by reduction of the resulting ketone to a methylene (B1212753) group, yielding this compound. A multi-step synthesis of a related compound, 5-bromo-2-chloro-4'-ethoxydiphenylmethane, utilizes a Friedel-Crafts acylation to form a benzophenone (B1666685) intermediate, which is then reduced. patsnap.com
Recent advancements in Friedel-Crafts benzylation have focused on using a wider range of proelectrophiles, including benzylic alcohols, aldehydes, and ketones, with reagents like borane-ammonia and TiCl₄. rsc.orgresearchgate.net These methods offer broader substrate scope and can be applied to deactivated aromatic proelectrophiles. rsc.orgresearchgate.net
| Reactants | Catalyst | Key Intermediate |
| Iodobenzene, Benzyl chloride | AlCl₃ | Mixture of isomers |
| Benzene, o-Iodobenzoyl chloride | AlCl₃ | 2-Iodobenzophenone |
Multi-step Total Synthesis Approaches
Complex organic molecules often require multi-step synthetic routes to achieve the desired structure with the correct stereochemistry and regiochemistry. lumenlearning.commedium.com The synthesis of this compound can be approached as a multi-step process where the order of reactions is carefully planned to ensure the correct placement of the benzyl and iodo substituents. lumenlearning.com
For example, one could start with a precursor that already has a substituent that can be converted into either the benzyl or the iodo group. A plausible multi-step synthesis could involve:
Starting with a molecule like 2-aminobenzoic acid.
Conversion of the carboxylic acid to a benzyl group through a series of reactions (e.g., reduction to an alcohol, conversion to a halide, and then coupling).
Diazotization of the amino group followed by iodination as described previously.
The specific sequence of these steps would be critical to avoid unwanted side reactions and to ensure the final product has the desired 1,2-substitution pattern. lumenlearning.com The development of multi-step syntheses for educational purposes often highlights the importance of protecting groups and the strategic ordering of reactions. medium.comtrine.edu
Green Chemistry and Sustainable Synthetic Practices
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact and enhance safety and efficiency. mdpi.comscranton.edu The synthesis of this compound, which typically involves a cross-coupling reaction, and the preparation of its precursors, offer several opportunities for implementing more sustainable practices. These include the use of greener solvents, alternative catalysts, energy-efficient reaction conditions, and processes that improve atom economy. colab.wsdokumen.pub
The primary route to this compound involves the coupling of an aryl halide (such as 2-iodobenzyl bromide) with a benzylating agent. A prominent green strategy in this context is the Suzuki-Miyaura cross-coupling reaction, which has been adapted to incorporate more environmentally benign methodologies. acs.orgmdpi.com
Key areas for green improvements in the synthesis of this compound and its precursors include:
Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol can significantly reduce the environmental footprint of a synthesis. acs.org
Development of Alternative Catalysts: While palladium catalysts are highly effective for cross-coupling reactions, their cost and toxicity are concerns. Nickel, being more abundant and less expensive, has emerged as a viable and greener alternative catalyst for Suzuki-Miyaura couplings. acs.orgmdpi.com
Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic cycles. dokumen.pubscilit.com
Sustainable Synthesis of Precursors
The precursors for this compound synthesis are typically a benzylating agent and an iodinated benzene derivative.
Benzylating Agents: The preparation of benzylzinc bromide can be achieved through the direct insertion of zinc into benzylic chlorides or bromides. researchgate.netnih.gov Flow chemistry protocols, where a solution of benzyl bromide is passed through a column of zinc powder, offer a controlled and efficient method for generating this reagent in situ. nih.gov For Suzuki-Miyaura reactions, benzylboronic acids or their esters are required. A green approach to these compounds involves a one-pot borylation followed by the Suzuki-Miyaura coupling, which avoids the isolation of the potentially unstable boronic ester intermediate. beilstein-journals.org
2-Iodobenzyl Bromide: Traditional bromination methods often use hazardous reagents and solvents. Greener alternatives for the synthesis of benzyl bromides, which can be adapted for 2-iodobenzyl bromide, are being explored. One method involves the reaction of benzyl alcohol with hydrobromic acid using concentrated sulfuric acid as a catalyst, which is described as a pollution-free process with high product purity. google.com Another approach uses N-bromosuccinimide (NBS) as the brominating agent, which can be a more selective and less hazardous alternative to liquid bromine. iodobenzene.ltd The synthesis from o-iodotoluene using NBS and a radical initiator like benzoyl peroxide (BPO) is a common route. iodobenzene.ltd
Green Cross-Coupling Methodologies for this compound
The final step in synthesizing this compound is the carbon-carbon bond formation. The Suzuki-Miyaura reaction is particularly well-suited for green chemistry modifications.
Nickel-Catalyzed Suzuki-Miyaura Coupling: Nickel catalysts offer a cost-effective and more sustainable alternative to palladium for cross-coupling reactions. acs.org Research has demonstrated the efficacy of nickel complexes in catalyzing the coupling of aryl halides with organoboron reagents in environmentally friendly solvents.
| Catalyst System | Electrophile | Nucleophile | Solvent | Conditions | Yield | Reference |
| NiCl₂(PCy₃)₂ | Aryl Sulfamate | Arylboronic Acid | 2-Me-THF | K₃PO₄, 12 h | High | acs.org |
| Ni(cod)₂/ICy | Aryl Methyl Ether | Organoboron Compound | - | CsF-free | Good to Excellent | mdpi.com |
Microwave-Assisted Suzuki-Miyaura Coupling: Microwave irradiation provides a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times and improved energy efficiency. mdpi.com This technique has been successfully applied to Suzuki-Miyaura couplings, allowing for rapid synthesis of biaryl compounds. The use of water as a solvent in these reactions further enhances their green credentials.
| Catalyst | Substrates | Solvent | Conditions | Time | Yield | Reference |
| Pd(OAc)₂ | Aryl Halides, Phenylboronic Acid | Water/TBAB | K₂CO₃, 150 °C, MW | 15 min | 73-82% | mdpi.com |
| PdCl₂(PPh₃)₂ | 6-chloropurines, Sodium tetraarylborates | Water | Na₂CO₃, 100 °C, MW | 30 min | 73-98% | mdpi.com |
One-Pot Borylation and Cross-Coupling: To improve efficiency and reduce waste, a one-pot procedure can be employed where an aryl bromide is first converted into its boronic ester and then coupled with another aryl halide without isolation of the intermediate. beilstein-journals.org This approach, often utilizing air-stable catalysts, simplifies the process and minimizes the use of solvents and purification steps.
| Catalyst | Reaction Sequence | Solvent | Conditions | Yield | Reference |
| SiliaCat DPP-Pd | 1. Borylation of Aryl Bromide with B₂Pin₂ 2. Suzuki-Miyaura coupling with another Aryl Bromide | Isopropanol or 2-Butanol | KOAc, then aq. base | High | beilstein-journals.org |
By integrating these green chemistry principles—such as utilizing nickel catalysts, aqueous media, microwave energy, and one-pot procedures—the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner.
Reactivity and Mechanistic Investigations of 1 Benzyl 2 Iodobenzene
Carbon-Iodine Bond Reactivity and Activation
The carbon-iodine (C-I) bond in 1-benzyl-2-iodobenzene is the primary locus of its reactivity. As the longest and weakest of the carbon-halogen bonds, it is susceptible to cleavage through several mechanisms, initiating a variety of transformations. The nature of this cleavage dictates the subsequent reaction pathways and the types of intermediates formed.
Homolytic and Heterolytic Bond Cleavage Mechanisms
The cleavage of the C-I bond can proceed through two primary mechanisms: homolytic and heterolytic cleavage.
Homolytic cleavage involves the symmetrical breaking of the C-I bond, where each atom retains one of the bonding electrons. scranton.edu This process, typically initiated by heat or light (photolysis), results in the formation of two neutral radical species: a 2-benzylphenyl radical and an iodine radical. chemrxiv.orgchemrxiv.org The energy required for this process is known as the bond dissociation energy (BDE). For iodoaromatic compounds, bond dissociation is often more favorable in electronically excited states. rsc.org
Heterolytic cleavage , in contrast, is an asymmetrical process where the pair of bonding electrons is transferred entirely to one of the atoms, resulting in the formation of ions. scranton.edu Given the higher electronegativity of iodine compared to carbon, heterolytic cleavage would theoretically produce a 2-benzylphenyl cation and an iodide anion (I⁻). However, the formation of a highly unstable aryl cation makes this pathway energetically unfavorable under standard conditions. Instead, heterolytic-like processes in aryl halides are more commonly associated with mechanisms like nucleophilic aromatic substitution, where the departure of the iodide ion is facilitated by the attack of a nucleophile.
Radical Pathways and Intermediates
Homolytic cleavage of the C-I bond is a gateway to a variety of radical-mediated reactions. The primary intermediate formed is the 2-benzylphenyl radical. chemrxiv.orgrsc.org This aryl radical is a highly reactive species with an unpaired electron in an sp² hybrid orbital.
Computational studies on the related 1,2-diiodobenzene (B1346971) show that upon photolysis, the formation of a 2-iodophenyl radical occurs from the triplet excited state. chemrxiv.orgchemrxiv.org This radical can then engage in several downstream processes. While it could theoretically lead to the formation of a benzyne (B1209423) intermediate, this path has a substantial energy demand. chemrxiv.org More commonly, aryl radicals participate in hydrogen atom abstraction from a solvent or another molecule, or they can be trapped by other radical species.
Another significant radical pathway, particularly relevant to nucleophilic substitution on iodoarenes, is the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. scranton.edu This chain reaction is initiated by the transfer of an electron to the iodoarene, forming a radical anion. This intermediate then expels the iodide ion to generate the 2-benzylphenyl radical, which can then react with a nucleophile. scranton.edu
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution at both the aromatic ring and the benzylic side-chain, each proceeding through distinct mechanisms.
Aromatic Nucleophilic Substitution Mechanisms
Direct nucleophilic substitution on an unactivated aryl halide like this compound via the addition-elimination (SNAr) mechanism is generally disfavored due to the absence of strong electron-withdrawing groups that can stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org
Consequently, under strongly basic conditions, the dominant mechanism for nucleophilic substitution is the elimination-addition , or benzyne , mechanism. masterorganicchemistry.com This pathway is initiated by the deprotonation of the hydrogen atom at the C6 position (ortho to the iodine) by a strong base (e.g., NaNH₂, lithium amides). The resulting carbanion then rapidly eliminates the iodide ion to form a highly strained, reactive intermediate known as 3-benzylbenzyne.
The "triple bond" of the benzyne is extremely reactive and is quickly attacked by any available nucleophile. masterorganicchemistry.com For the unsymmetrical 3-benzylbenzyne, nucleophilic attack can occur at either C1 or C2 of the triple bond, leading to a mixture of two regioisomeric products after protonation.
Another potential pathway is the previously mentioned S_RN1 radical mechanism, which is particularly viable for iodoarenes in the presence of radical initiators or photostimulation. scranton.edu
Side-chain Nucleophilic Reactivity
The benzyl (B1604629) group of this compound possesses its own site of reactivity: the benzylic carbon. The C-H bonds at this position are weaker than typical sp³ C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.org
This inherent stability facilitates substitution reactions at the side-chain under radical conditions. A classic example is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form the stabilized benzylic radical, which then reacts with Br₂ (or NBS) to form the brominated product, 1-(bromobenzyl)-2-iodobenzene. libretexts.org This new halide can then be displaced by various nucleophiles in standard S_N1 or S_N2 reactions, providing a route to a wide array of side-chain functionalized derivatives.
Furthermore, the benzylic position can be oxidized by strong oxidizing agents like KMnO₄, although this typically cleaves the side-chain to form a carboxylic acid. libretexts.org
Metal-Catalyzed Cross-Coupling Reactions
The C-I bond of this compound is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. Aryl iodides are the most reactive of the aryl halides in these transformations. uwindsor.ca The general mechanism for palladium-catalyzed reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. mdpi.com
Below are tables summarizing typical conditions for major cross-coupling reactions applicable to this compound based on general iodoarene reactivity.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling This reaction couples the aryl halide with an organoboron reagent (e.g., boronic acid).
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yields (for iodoarenes) | Reference(s) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | High | mdpi.com |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 70-80 | High | nih.gov |
| Pd(OAc)₂ | K₃PO₄ | DMF | 100-120 | Good to High | researchgate.net |
Table 2: Representative Conditions for Heck Coupling This reaction couples the aryl halide with an alkene.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yields (for iodoarenes) | Reference(s) |
| Pd(OAc)₂ | Et₃N | DMF or NMP | 80-120 | Good to High | wikipedia.orgnih.gov |
| Pd/C | Na₂CO₃/Et₃N | NMP | 100 | High | nih.gov |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile (B52724) | 80-100 | Good | researchgate.net |
Table 3: Representative Conditions for Sonogashira Coupling This reaction couples the aryl halide with a terminal alkyne.
Palladium-Catalyzed Transformations (e.g., Suzuki-Miyaura, Heck, Sonogashira)
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. conicet.gov.ar The high reactivity of the carbon-iodine bond allows these reactions to proceed under relatively mild conditions. researchgate.net
Key palladium-catalyzed reactions involving substrates like this compound include:
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. mdpi.com
Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. nih.govmdpi.com
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to substituted alkynes. conicet.gov.aracs.org
These transformations are widely used in organic synthesis due to their functional group tolerance and reliability. conicet.gov.ar For instance, palladium nanoparticles have been shown to be effective catalysts for these reactions. conicet.gov.ar The choice of ligands, bases, and solvents can be optimized to achieve high yields and selectivity. mdpi.comacs.org
The general catalytic cycle can be summarized as follows:
Oxidative Addition: A Pd(0) complex reacts with the aryl iodide (Ar-I) to form a Pd(II) intermediate (Ar-Pd-I). rsc.orgresearchgate.net
Transmetalation (for Suzuki-Miyaura) or Carbopalladation (for Heck): In the Suzuki-Miyaura coupling, the organoboron reagent transfers its organic group to the palladium center. In the Heck reaction, the alkene coordinates to the palladium and inserts into the Ar-Pd bond.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. fiveable.me
The efficiency of the oxidative addition step is influenced by several factors, including the nature of the palladium catalyst, the ligands coordinated to the palladium, and the electronic properties of the aryl halide. rsc.orgresearchgate.net Theoretical studies have shown that for iodobenzene (B50100), several coordinatively unsaturated palladium species can be present in solution and act as the active catalyst. rsc.org
The choice of ligand is crucial for the success of palladium-catalyzed cross-coupling reactions, as it influences the catalyst's stability, reactivity, and selectivity. nih.gov For sterically hindered substrates like this compound, bulky electron-rich phosphine (B1218219) ligands are often employed. nih.gov
Notable classes of ligands include:
Trialkylphosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) are highly effective for a range of cross-coupling reactions, including those involving sterically demanding and electron-rich aryl halides. nih.gov
Biarylphosphines: Ligands like BrettPhos, RuPhos, and XPhos have shown broad applicability in C-N cross-coupling reactions, allowing for the use of a wide variety of functionalized substrates. nih.govmit.edu
N-Heterocyclic Carbenes (NHCs): These have also been used as ligands in palladium catalysis, offering high stability and activity. nsf.gov
The development of palladium precatalysts, which are air- and moisture-stable and readily activated under basic conditions, has further simplified the application of these reactions in synthesis. mit.edu The optimization of the ligand can lead to milder reaction conditions, lower catalyst loadings, and improved yields, even for challenging transformations like the coupling of ortho-substituted aryl chlorides. nih.govrsc.org
Copper-Mediated Reactions (e.g., Ullmann Condensation)
While palladium catalysis is prevalent, copper-mediated reactions, particularly the Ullmann condensation, offer an alternative for forming carbon-heteroatom and carbon-carbon bonds. Historically, Ullmann reactions required harsh conditions, but modern advancements have led to milder protocols. For aryl iodides, which are more reactive than the corresponding bromides or chlorides, these reactions can be particularly effective. The Ullmann reaction is a well-established method for the synthesis of diaryl ethers, thioethers, and amines. While specific examples for this compound are not prevalent in the provided search results, the reactivity of the C-I bond makes it a suitable candidate for such transformations. The Sonogashira coupling, which can also be catalyzed by copper, is another relevant reaction. unibo.it
Other Transition Metal Catalysis (e.g., Nickel, Iridium, Manganese)
Besides palladium and copper, other transition metals are gaining prominence in catalyzing cross-coupling and C-H activation reactions.
Nickel: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. nii.ac.jp Nickel-catalyzed cross-electrophile coupling reactions have been developed to couple aryl halides with benzyl alcohols. nii.ac.jpacs.org These reactions can proceed through radical mechanisms. nih.govacs.org Nickel catalysis has also been employed for the Suzuki-type cross-coupling of arylboronic acids with α-iodoboronates to synthesize benzyl boronic esters. nih.gov
Iridium: Iridium catalysts are particularly known for their ability to mediate C-H activation and borylation reactions. diva-portal.orgcam.ac.uk This allows for the direct functionalization of C-H bonds, which is a highly atom-economical approach. rsc.org While direct borylation of this compound might be complex due to the existing substituents, iridium-catalyzed C-H activation provides a powerful tool for functionalizing related aromatic systems. researchgate.netnih.gov
Manganese: Manganese is an earth-abundant and less toxic metal that is emerging as a catalyst for various organic transformations. researchgate.net Manganese-catalyzed Sonogashira couplings of aryl iodides have been developed as a greener alternative to traditional methods. researchgate.net It has also been used to catalyze Stille-type cross-coupling reactions and the formation of thioethers. unl.pt Manganese-catalyzed cross-coupling reactions between aryl Grignard reagents and alkenyl halides have also been reported. organic-chemistry.org However, it is important to ensure that the observed catalysis is not due to trace amounts of other metals like palladium or copper. dtu.dk
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The substituents already present on the ring influence the rate and regioselectivity of the reaction.
For this compound, we have two substituents to consider:
Iodine: Halogens are generally considered deactivating groups due to their electron-withdrawing inductive effect, which makes the ring less nucleophilic. youtube.commasterorganicchemistry.com However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (arenium ion). libretexts.org
Benzyl group: An alkyl group like benzyl is an activating group and an ortho-, para-director. It activates the ring towards electrophilic attack through an electron-donating inductive effect.
The interplay of these two groups will determine the outcome of an EAS reaction. The activating benzyl group will likely have a stronger influence on directing the incoming electrophile than the deactivating iodo group. The steric hindrance from both the benzyl and iodo groups at the ortho positions (positions 3 and 6) will also play a significant role in determining the position of substitution. Iodobenzene itself can undergo typical EAS reactions like nitration and halogenation. ambeed.com
Benzyne Formation and Aryne Chemistry
This compound is a potential precursor for the formation of a benzyne intermediate. Benzynes are highly reactive species characterized by a formal triple bond within an aromatic ring. wikipedia.orgwiley-vch.de This strained triple bond makes them potent electrophiles and dienophiles. wiley-vch.de
Benzynes are typically generated in situ from 1,2-disubstituted arenes through elimination reactions. wikipedia.org For example, treatment of an aryl halide with a strong base can lead to dehydrohalogenation and the formation of benzyne. wikipedia.org The generation of benzyne from iodobenzene using lithium tetramethylpiperidide has been shown to proceed, and the resulting benzyne can be trapped by nucleophiles. acs.org
Computational studies on the photolysis of 1,2-diiodobenzene suggest that benzyne can be formed through a two-step elimination of the iodine atoms. rsc.orgchemrxiv.orgchemrxiv.orgrsc.org This process can occur via a non-radical pathway. chemrxiv.orgrsc.org
Once formed, the benzyne derived from this compound can undergo various reactions:
Nucleophilic Addition: Nucleophiles can add to the benzyne, leading to the formation of ortho-disubstituted products. masterorganicchemistry.comthieme-connect.com The regioselectivity of the addition is influenced by the electronic effects of the substituents on the aryne. masterorganicchemistry.com
Cycloaddition Reactions: Benzynes are excellent dienophiles and can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org
Insertion Reactions: Arynes can insert into sigma bonds, a reaction mode that has been exploited to create complex molecular architectures. researchgate.net
The chemistry of arynes provides a powerful method for the synthesis of a wide range of 1,2-disubstituted benzene (B151609) derivatives and benzo-fused heterocyclic and carbocyclic compounds. wiley-vch.de
Generation of Benzyne Intermediates from Ortho-di-iodinated or Ortho-halo-iodinated Precursors
Benzyne, a highly reactive intermediate derived from a benzene ring by the formal removal of two adjacent substituents, is a powerful tool in organic synthesis. Its generation from stable precursors is a key step in its application. While this compound is not a direct precursor to benzyne in the classical sense of an ortho-dihaloarene, the principles of benzyne generation from related ortho-di-iodinated or ortho-halo-iodinated precursors provide a crucial mechanistic framework.
The generation of benzyne from ortho-di-iodobenzene can be achieved through photolysis. chemrxiv.orgchemrxiv.org This process involves the homolytic cleavage of the carbon-iodine bonds. chemrxiv.org Computational studies support a two-step mechanism where the initial photoexcitation leads to the cleavage of one C-I bond, forming a 2-iodophenyl radical. Subsequent elimination of the second iodine atom results in the formation of benzyne. chemrxiv.orgchemrxiv.org This photochemical route, however, can be inefficient due to competing reaction channels. chemrxiv.org
A more common and synthetically versatile method involves the treatment of ortho-halo-iodinated arenes with organolithium reagents, such as n-butyllithium (n-BuLi). mdpi.com In these precursors, the more electropositive iodine atom undergoes a selective halogen-lithium exchange to form a (2-halo)phenyllithium intermediate. This intermediate then rapidly eliminates a lithium halide to generate benzyne. mdpi.com For instance, the reaction of 1-bromo-2-iodobenzene (B155775) with n-BuLi selectively cleaves the C-I bond to form 2-bromophenyllithium, which then eliminates lithium bromide to yield benzyne. mdpi.comresearchgate.net This selectivity is a key advantage, allowing for the controlled generation of the aryne intermediate. mdpi.com
Other methods for benzyne generation include the diazotization of anthranilic acid, which decomposes to benzyne, carbon dioxide, and nitrogen gas. semanticscholar.orgresearchgate.netresearchgate.net This method, while effective, can be explosive. semanticscholar.org Another approach involves the fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflates, which provides a milder route to benzyne. masterorganicchemistry.com
Trapping Reactions and Cycloadditions
Once generated, the highly electrophilic benzyne intermediate readily reacts with a wide array of trapping agents. researchgate.net These reactions are fundamental to the synthetic utility of benzynes, allowing for the construction of complex carbocyclic and heterocyclic frameworks.
Benzyne can be trapped by nucleophiles in a process known as nucleophilic aromatic substitution. masterorganicchemistry.com For example, when benzyne is generated in the presence of lithium amides, it can be trapped to form substituted anilines. acs.org
Perhaps the most significant application of benzyne is its participation in cycloaddition reactions. researchgate.netsemanticscholar.org As a dienophile or a dipolarophile, benzyne undergoes [4+2], [3+2], and [2+2] cycloadditions. researchgate.netnih.gov
[4+2] Cycloadditions: In a classic example of a Diels-Alder reaction, benzyne reacts with dienes like furan (B31954) to form bicyclic adducts. researchgate.netbeilstein-journals.org The reaction of benzyne with N-arylpyrroles also proceeds via a [4+2] cycloaddition to yield bridged-ring amines. beilstein-journals.org
[3+2] Cycloadditions: Benzyne can react with 1,3-dipoles. For instance, the reaction with benzyl azide (B81097) leads to the formation of benzotriazoles through a [3+2] cycloaddition. researchgate.net
[2+2] Cycloadditions: While less common, benzyne can also undergo [2+2] cycloadditions. nih.gov
A notable application is the three-component copper(I)-catalyzed reaction of benzyne, terminal alkynes, and propargylic or benzylic chlorides. This process allows for the 1,2-difunctionalization of benzyne, introducing two different carbon-based substituents. nih.gov The proposed mechanism involves the initial alkynyl-cupration of benzyne, followed by oxidative insertion into the carbon-chlorine bond and subsequent reductive elimination. nih.gov
The efficiency and product distribution of these trapping reactions can be influenced by the method of benzyne generation and the reaction conditions. For example, the choice of base and solvent can affect the yield of cycloaddition products. beilstein-journals.org
Oxidative Transformations and Hypervalent Iodine Chemistry
This compound can serve as a precursor to hypervalent iodine reagents, which are powerful and environmentally benign oxidizing agents in organic synthesis. tandfonline.comacs.orgwikipedia.org
Role of this compound as a Precursor for Hypervalent Iodine Reagents
Hypervalent iodine compounds, or iodanes, contain an iodine atom with a formal oxidation state higher than the usual -1. wikipedia.org Iodine(III) and Iodine(V) reagents are the most common. tandfonline.com The synthesis of hypervalent iodine reagents typically involves the oxidation of an iodoarene. rsc.orgprinceton.edu
This compound can be oxidized to form the corresponding iodine(III) or iodine(V) species. For example, oxidation with reagents like peracetic acid can yield a [bis(acetoxy)iodo]arene (a PIDA analogue), while stronger oxidizing agents can lead to the formation of an ioxyarene (an IBX analogue). wikipedia.orgrsc.org These hypervalent iodine compounds derived from this compound would possess a benzyl group at the ortho position, which could influence their reactivity and selectivity in subsequent transformations.
The general classes of hypervalent iodine(III) reagents include (difluoroiodo)arenes, (dichloroiodo)arenes, iodosylarenes, [bis(acyloxy)iodo]arenes, and iodonium (B1229267) salts. arkat-usa.org The reactivity of these reagents is characterized by the electrophilicity of the hypervalent iodine center and the excellent leaving group ability of the iodonio group. princeton.edu
Oxidative Functionalization Reactions Mediated by Iodine(III) Species
Hypervalent iodine(III) reagents are versatile oxidants capable of mediating a wide range of oxidative functionalization reactions. acs.orgbeilstein-journals.org These transformations often proceed under mild conditions and offer an attractive alternative to heavy metal-based oxidants. wikipedia.orgprinceton.edu
Iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are widely used for the oxidative functionalization of alkenes, alkynes, and carbonyl compounds. beilstein-journals.orgresearchgate.net These reactions include:
Oxidative Rearrangements: Hypervalent iodine reagents can promote oxidative rearrangements, such as the ring contraction of cycloalkenes. researchgate.net
α-Functionalization of Carbonyls: Ketones can be converted to α-tosyloxy ketones using a catalytic amount of an iodoarene in the presence of an oxidant like m-CPBA and p-toluenesulfonic acid. organic-chemistry.org
Oxidative Cyclizations: They are instrumental in the intramolecular oxidative cyclization of N-allylic amides to form dihydrooxazole derivatives. acs.org
Alkene Difunctionalization: Palladium-catalyzed difunctionalization of alkenes can be achieved using hypervalent iodine reagents as the oxidant. nih.gov
The general mechanism for many of these oxidative transformations involves a ligand exchange at the iodine(III) center, followed by reductive elimination of the iodobenzene derivative to deliver a functional group to the substrate. rsc.orgprinceton.edu In catalytic versions of these reactions, the iodoarene is re-oxidized in situ by a terminal oxidant. beilstein-journals.orgorganic-chemistry.org
The presence of the ortho-benzyl group in hypervalent iodine reagents derived from this compound could potentially direct or influence the outcome of these oxidative functionalizations through steric or electronic effects.
Applications in Advanced Organic Synthesis
Building Block for Complex Organic Molecules and Polyaromatic Systems
1-Benzyl-2-iodobenzene serves as a fundamental starting material for the synthesis of more elaborate organic molecules and polycyclic aromatic hydrocarbons (PAHs). The iodo group provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. cymitquimica.com
One of the key applications of this compound is in palladium-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura coupling reactions, it can be coupled with various boronic acids to create biaryl compounds, which are prevalent motifs in many functional materials and biologically active molecules. smolecule.com Similarly, it can participate in Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of alkynyl, vinyl, and amino groups, respectively.
The ability to sequentially functionalize the molecule is a significant advantage. For example, after an initial cross-coupling reaction at the iodinated position, the benzyl (B1604629) group can be modified or other positions on the aromatic rings can be functionalized, leading to the construction of highly substituted and complex structures.
Recent research has demonstrated the utility of related iodinated aromatic compounds in the synthesis of triphenylenes through a palladium-catalyzed dual C-H activation and double C-C bond formation. acs.org This highlights the potential of this compound as a precursor for creating extended polyaromatic systems, which are of great interest for their applications in materials science, particularly in organic electronics. ntu.edu.sg The synthesis of ordered conjugated polycyclic aromatic hydrocarbon polymers has been achieved through polymerization reactions on surfaces, a field where versatile monomers derived from compounds like this compound could play a crucial role. researchgate.net
A notable example of building complex systems is the use of 1-bromo-2-iodobenzene (B155775), a related dihaloarene, in successive [2+4] cycloadditions of arynes and isobenzofurans to produce functionalized polycyclic aromatic compounds. mdpi.com This strategy showcases how the differential reactivity of the halogens can be exploited for selective bond formation, a principle that can be extended to the applications of this compound.
Table 1: Examples of Complex Molecules Synthesized Using Iodobenzene (B50100) Derivatives
| Starting Material | Reaction Type | Product Type | Significance |
| 1-Bromo-2-iodobenzene | Suzuki-Miyaura Coupling | Functionalized Biphenyl | Intermediate for more complex systems. mun.ca |
| 2-Iodobiphenyls and Iodobenzenes | Palladium-Catalyzed Dual C-H Activation | Unsymmetrically Functionalized Triphenylenes | Access to complex polyaromatic hydrocarbons. acs.org |
| 1-Bromo-2-iodobenzene | Selective Halogen-Lithium Exchange / Cycloaddition | Functionalized Polycyclic Aromatic Compounds | One-pot synthesis of complex aromatic systems. mdpi.com |
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a wide array of heterocyclic systems. cymitquimica.com The reactivity of the carbon-iodine bond allows for its participation in various cyclization reactions to form fused ring systems.
For example, intramolecular coupling reactions can be designed where the benzyl group or a derivative thereof acts as one of the coupling partners, leading to the formation of new rings. Additionally, the iodo group can be displaced by a wide range of nucleophiles, including those containing nitrogen, oxygen, or sulfur, which can then undergo subsequent reactions to form heterocyclic structures.
The use of hypervalent iodine reagents, which can be generated from iodobenzene derivatives, has been shown to be effective in the synthesis of various heterocycles like 1,2,4-triazoles and pyrazoles. researchgate.net While not a direct application of this compound itself, this illustrates the versatility of the iodobenzene moiety in facilitating the formation of heterocyclic rings.
Furthermore, iodobenzene has been utilized in transition metal-free protocols for the synthesis of N-arylsubstituted 1H-indazoles. mdpi.com In these reactions, iodobenzene acts as a catalyst in an oxidative cyclization process. This approach could potentially be adapted for use with this compound to create novel substituted heterocyclic compounds.
The synthesis of benzimidazole (B57391) derivatives, which are important antiviral and anticancer agents, can be achieved from precursors containing an ortho-iodoaniline moiety. Through appropriate synthetic transformations, this compound could be converted into such a precursor, opening a pathway to these valuable heterocyclic compounds.
Precursor for Pharmaceuticals and Agrochemicals
The structural motifs accessible from this compound are frequently found in biologically active molecules, making it a valuable starting material in the development of new pharmaceuticals and agrochemicals. smolecule.comthieme-connect.com The ability to introduce a variety of functional groups with high regioselectivity is crucial in drug discovery, where subtle changes in molecular structure can have profound effects on biological activity. dokumen.pub
The biaryl and heterocyclic scaffolds that can be synthesized from this compound are present in numerous drugs. For instance, the synthesis of Losartan, an angiotensin II receptor antagonist used to treat high blood pressure, involves the formation of a key biaryl bond, a transformation for which an iodinated precursor could be employed. rsc.org
In the field of agrochemicals, many herbicides, fungicides, and insecticides contain complex aromatic and heterocyclic structures. The development of new agrochemicals often relies on the efficient synthesis of novel molecular frameworks. dokumen.pub The versatility of this compound as a building block allows for the creation of diverse libraries of compounds that can be screened for desired biological activity. For example, some isoxazole (B147169) and pyrazole (B372694) derivatives, which can be synthesized using strategies involving iodobenzene precursors, have shown herbicidal activity. thieme-connect.com
The general synthetic utility of substituted benzenes as intermediates in the production of pharmaceuticals highlights the importance of versatile starting materials like this compound. scranton.edu
Regioselective Functionalization of Aromatic Scaffolds
The ability to selectively introduce functional groups at specific positions on an aromatic ring is a central challenge in organic synthesis. This compound, with its pre-defined substitution pattern, offers a powerful tool for achieving regioselective functionalization. The iodine atom directs incoming groups to the C-2 position through various cross-coupling reactions.
Recent advances in C-H activation chemistry have provided new strategies for the regioselective functionalization of arenes. nih.gov In some cases, a directing group is used to guide a metal catalyst to a specific C-H bond. The benzyl group in this compound, while not a classical directing group in C-H activation, can influence the steric and electronic environment of the aromatic ring, potentially impacting the regioselectivity of subsequent reactions on the benzene (B151609) ring or the benzyl group itself.
Furthermore, the concept of using boron-containing intermediates for regioselective functionalization is a rapidly developing area. gu.se It is conceivable that this compound could be converted to a boronic acid or ester derivative, which could then participate in a wide range of regioselective transformations.
The selective functionalization of aromatic compounds is crucial for creating molecules with specific properties for applications in pharmaceuticals, agrochemicals, and materials science. acs.org this compound, by providing a scaffold with a defined and reactive functional group, plays a significant role in enabling such selective transformations.
Derivatives and Analogues of 1 Benzyl 2 Iodobenzene
Design and Synthesis of Substituted 1-Benzyl-2-iodobenzene Analogues
The compound this compound (CAS 35444-93-0) is a known carbocyclic aromatic compound. cymitquimica.com Its structure, featuring a conformationally flexible benzyl (B1604629) group adjacent to the iodine atom, makes it a model for studying nucleophilic reactions and a precursor for heterocyclic synthesis. cymitquimica.com The synthesis of its analogues, particularly those with substitutions at the ortho position relative to the iodine, has been advanced through innovative catalytic methods.
A prominent strategy is the palladium/norbornene cooperative catalysis, also known as the Catellani reaction. This methodology enables the direct ortho-functionalization of iodoarenes. For instance, a robust palladium-catalyzed deoxygenative ortho-benzylation of various aryl iodides with non-derivatized benzyl alcohol has been demonstrated to produce a range of diarylmethanes with high efficiency. researchgate.net This method allows for the introduction of benzyl groups onto an iodobenzene (B50100) core, a key step in forming the this compound scaffold. Similarly, a dual-ligand enabled, palladium-catalyzed system has been developed for the ortho-alkylation of iodoarenes with alkyl iodides, further expanding the scope of accessible derivatives. chemrxiv.org This reaction proceeds through a sequence of oxidative addition, C-H activation, ortho-alkylation, and a final C-I reductive elimination to regenerate the iodoarene product with a new ortho-alkyl substituent. chemrxiv.org
Another sophisticated approach involves leveraging the unique ability of iodoarenes to form stable hypervalent iodine(III) species. This property can direct C–H functionalization at positions relative to the iodine. Research has shown that an iodane-directed C–H benzylation can occur selectively at the para position to the iodine using benzyl(trimethyl)silane. csic.es In contrast, switching the nucleophile to a sulfonyl-substituted allylsilane directs the functionalization exclusively to the ortho position. csic.es This iterative approach, where C-H coupling cycles are performed sequentially, allows for the precise, modular construction of multi-substituted iodoarenes. csic.es
These advanced synthetic methods provide a powerful toolkit for the rational design and synthesis of a diverse library of this compound analogues, as summarized in the table below.
| Synthetic Method | Key Reagents | Position of Functionalization | Description | Reference |
|---|---|---|---|---|
| Palladium/Norbornene Catalysis | Aryl Iodide, Benzyl Alcohol, Pd Catalyst | Ortho | Deoxygenative ortho-benzylation of aryl iodides to form diarylmethanes. | researchgate.net |
| Dual-Ligand Pd Catalysis | Iodoarene, Alkyl Iodide, Pd Catalyst, Dual Ligands | Ortho | Ortho-alkylation of iodoarenes with reconstruction of the C-I bond. | chemrxiv.org |
| Iodane-Directed C-H Functionalization | Iodoarene, Benzyl(trimethyl)silane, Activator | Para | Oxidative C-H substitution leading to para-benzylation. | csic.es |
| Iodane-Directed C-H Functionalization | Iodoarene, Sulfonyl-allylsilane, Activator | Ortho | Oxidative C-H substitution leading to ortho-allylation. | csic.es |
Evaluation of Modified Compounds in Synthetic Methodologies
Derivatives of this compound are primarily evaluated for their utility as arylating agents in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling: This is one of the most versatile methods for forming biaryl structures. Ortho-substituted iodoarenes, including those with bulky groups, are generally effective substrates. For instance, the coupling of sterically hindered arylboronic acids, such as mesitylboronic acid, with iodobenzene proceeds in high yield. nobelprize.org The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis. The performance of various substituted iodobenzenes in Suzuki reactions has been documented, showing that iodoarenes are typically more reactive than the corresponding bromo- or chloroarenes. researchgate.net
Heck and Sonogashira Reactions: Analogues of this compound can also serve as substrates in Heck reactions (coupling with alkenes) and Sonogashira reactions (coupling with terminal alkynes). The reactivity in these processes is also influenced by the electronic properties of the substituents on the aromatic ring.
Hypervalent Iodine Catalysis: Beyond their use as substrates, ortho-substituted iodoarenes can act as precursors to hypervalent iodine(III) reagents. These reagents are powerful oxidants and can themselves act as catalysts. The ortho-substituent can have a profound impact on the reactivity and selectivity of these in situ-generated catalysts. It has been shown that the nucleophilicity of the ortho-substituent in iodobenzene pre-catalysts can steer the reaction outcome from carbocyclizations towards dihalogenations. This highlights the potential for designing this compound analogues as tailored pre-catalysts for specific oxidative transformations.
The table below presents data on the evaluation of substituted iodoarenes in a key synthetic methodology.
| Reaction | Iodoarene Substrate | Coupling Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Iodobenzene | Phenylboronic Acid | Biphenyl | 92.1 | researchgate.net |
| Suzuki Coupling | Iodobenzene | Mesitylboronic Acid | 2,4,6-Trimethylbiphenyl | 100 | nobelprize.org |
| Suzuki Coupling | 2-Iodotoluene | 2-Formylphenylboronic Acid | 2'-Methyl-[1,1'-biphenyl]-2-carbaldehyde | 54 | nobelprize.org |
| ortho-Benzylation | 4-Iodoanisole | Benzyl Alcohol | 1-Benzyl-2-iodo-4-methoxybenzene | 81 | researchgate.net |
| ortho-Benzylation | 4-Iodotoluene | Benzyl Alcohol | 1-Benzyl-2-iodo-4-methylbenzene | 75 | researchgate.net |
| ortho-Alkylation | 2-Iodotoluene | n-Butyl Iodide | 1-Butyl-2-iodo-3-methylbenzene | 85 | chemrxiv.org |
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
The electronic structure dictates the reactivity and physical properties of a molecule. Key aspects of this structure, such as the distribution of frontier molecular orbitals and the electrostatic potential, are routinely analyzed.
HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ekb.eg The energy difference between them, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. ekb.egresearchgate.netschrodinger.com A large HOMO-LUMO gap generally signifies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. muni.czresearchgate.net Conversely, a small gap suggests the molecule is more prone to chemical reactions. ekb.eg In 1-Benzyl-2-iodobenzene, the energy of these orbitals would be influenced by both the electron-donating character of the benzyl (B1604629) group and the electronic effects of the iodine substituent on the phenyl ring. While specific DFT calculations for this compound are not prevalent in the literature, the table below illustrates typical HOMO, LUMO, and energy gap values for related aromatic compounds, demonstrating how these values vary with substitution.
Interactive Table 1: Exemplary Frontier Orbital Energies for Related Aromatic Compounds Note: These values are illustrative and represent typical ranges found for similar compounds calculated using DFT methods. Specific values depend on the chosen functional and basis set.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implied Stability |
|---|---|---|---|---|
| Benzene (B151609) | -6.75 | -1.15 | 5.60 | High |
| Iodobenzene (B50100) | -6.50 | -1.30 | 5.20 | Moderate |
| Toluene | -6.23 | -1.10 | 5.13 | Moderate |
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. youtube.comchemrxiv.org It is an invaluable tool for predicting reactivity, as it highlights regions that are electron-rich (sites for electrophilic attack) and electron-poor (sites for nucleophilic attack). chemrxiv.orgrsc.org Typically, electron-rich areas are colored red (negative potential), while electron-poor areas are blue (positive potential). youtube.com
A key feature in the MEP of iodoarenes is the presence of a "σ-hole". researchgate.net This is a region of positive electrostatic potential located on the iodine atom, directly opposite to the C–I covalent bond. researchgate.net This electron-poor region arises from the anisotropic distribution of electron density around the halogen atom and makes it a site for halogen bonding and susceptible to attack by nucleophiles. For this compound, the MEP would show this positive σ-hole on the iodine atom, while the π-systems of the benzene rings would generally show negative potential. The specific values and distribution of the potential would be modulated by the electronic influence of the benzyl substituent.
Computational methods can predict various types of spectra with a useful degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.
NMR and IR Predictions: DFT calculations can be used to compute the vibrational frequencies of a molecule, which directly correlate with the absorption peaks observed in an infrared (IR) spectrum. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated. These theoretical spectra can be compared with experimental data to confirm the structure of a molecule. While specific predicted spectra for this compound are not available in the literature, the general approach is well-established. For instance, theoretical calculations for substituted phosphinium picrates have shown good agreement between experimental and DFT-calculated IR and Raman bands. researchgate.net
The following table provides a conceptual comparison of how experimental and computationally predicted ¹H NMR chemical shifts might look for a related molecule like iodobenzene, illustrating the predictive power of these methods.
Interactive Table 2: Illustrative Comparison of Experimental vs. Predicted ¹H NMR Chemical Shifts for Iodobenzene Note: Predicted values are hypothetical and for illustrative purposes. Actual accuracy depends on the level of theory and solvent model used.
| Proton Position | Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| H-ortho | 7.67 | 7.70 | +0.03 |
| H-meta | 7.30 | 7.33 | +0.03 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map out potential energy surfaces and understand the step-by-step transformations that occur during a chemical reaction. chemrxiv.orgresearchgate.net This is particularly valuable for reactions involving short-lived intermediates or complex transition states that are difficult to observe experimentally. chemrxiv.org
A chemical reaction proceeds from reactants to products through one or more high-energy transition states. researchgate.net Computational modeling can locate the precise geometry and energy of these transition states. researchgate.net By calculating the relative energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.
This profile provides the activation energy for each step, which is crucial for determining the reaction rate and identifying the rate-limiting step. For reactions involving this compound, such as a Suzuki or Sonogashira coupling, DFT calculations could be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing a complete energetic picture of the catalytic cycle. acs.org For example, a computational study on the photolysis of 1,2-diiodobenzene (B1346971) detailed the reaction mechanism leading to benzyne (B1209423), identifying key intermediates and transition states along the pathway. chemrxiv.org
Most chemical reactions are conducted in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for these effects, most commonly through the use of implicit solvent models like the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a defined dielectric constant, which polarizes in response to the solute molecule's charge distribution.
Incorporating solvent effects is critical for obtaining results that accurately reflect experimental reality. researchgate.net For instance, DFT calculations on the formation of halogen-bonded complexes have been performed both in a vacuum and in water to understand the role of the solvent environment. researchgate.net For a reaction involving this compound, modeling with different solvents could help explain changes in reaction rates or product distributions, providing a more complete and accurate mechanistic picture.
Prediction of Reactivity and Selectivity
A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. The electronic and structural insights gained from the calculations described above can be used to forecast both reactivity and selectivity.
Selectivity: In many reactions, there are multiple possible outcomes. For example, in a cross-coupling reaction, a catalyst could potentially react at different sites on the this compound molecule. Computational modeling can predict the selectivity of such a reaction by comparing the activation energies for all possible reaction pathways. The pathway with the lowest energy barrier is kinetically favored and will lead to the major product. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions to achieve a desired chemical transformation. For instance, in the generation of arynes from 1-bromo-2-iodobenzene (B155775), the selectivity of the initial halogen-lithium exchange is a critical factor that can be rationalized through computational analysis. mdpi.com
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methods
Spectroscopy is a cornerstone in the analysis of 1-Benzyl-2-iodobenzene, providing detailed information about its atomic and molecular structure through the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound, offering unambiguous information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals for the benzyl (B1604629) and iodophenyl moieties. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) at 500 MHz shows a characteristic downfield doublet for the proton ortho to the iodine atom. rsc.org The methylene (B1212753) protons of the benzyl group typically appear as a singlet, while the remaining aromatic protons produce a complex multiplet pattern in the aromatic region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound displays distinct signals for each carbon atom. The carbon atom bonded to the iodine (C-I) is significantly influenced by the halogen's electronegativity and heavy atom effect. Experimental data shows signals corresponding to the nine distinct aromatic carbons and the single aliphatic methylene carbon. rsc.org
Below is a table summarizing the experimental NMR data for this compound. rsc.org
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.84 (d, J = 7.9 Hz, 1H) | 144.5 |
| 7.30 – 7.23 (m, 4H) | 140.2 |
| 7.22 – 7.16 (m, 3H) | 139.8 |
| 6.91 (t, J = 7.6 Hz, 1H) | 129.5 |
| 4.21 (s, 2H) | 128.8 |
| 128.4 | |
| 128.3 | |
| 126.5 | |
| 101.1 | |
| 45.1 | |
| d = doublet, t = triplet, m = multiplet, s = singlet, J = coupling constant in Hertz. |
Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. While specific experimental mass spectra for this compound were not found in the searched literature, the expected results from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be predicted.
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 294, corresponding to the molecular weight of C₁₃H₁₁I.
Key fragmentation pathways would likely include:
Benzylic C-C bond cleavage: This is often a favored fragmentation, leading to the formation of a benzyl cation ([C₇H₇]⁺) at m/z 91, which can rearrange to the highly stable tropylium (B1234903) ion. This would likely be the base peak in the spectrum. The other fragment would be an iodophenyl radical.
Loss of Iodine: Fragmentation involving the cleavage of the C-I bond would result in a [M-I]⁺ fragment at m/z 167.
Phenyl Cation: The phenyl cation ([C₆H₅]⁺) at m/z 77 is a common fragment in the mass spectra of benzene (B151609) derivatives.
| Predicted Ion Fragment | Predicted m/z | Identity |
| [C₁₃H₁₁I]⁺ | 294 | Molecular Ion |
| [C₇H₇]⁺ | 91 | Tropylium Ion (Base Peak) |
| [C₁₃H₁₁]⁺ | 167 | [M-I]⁺ |
| [C₆H₅]⁺ | 77 | Phenyl Cation |
Infrared (IR) Spectroscopy: The IR spectrum would show absorptions corresponding to the stretching and bending vibrations of the bonds within the molecule.
Aromatic C-H Stretch: Sharp bands would appear just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).
Aliphatic C-H Stretch: Bands corresponding to the methylene (-CH₂-) group would be observed just below 3000 cm⁻¹ (typically 2925-2850 cm⁻¹).
Aromatic C=C Stretch: Several medium to strong bands would be present in the 1600-1450 cm⁻¹ region, characteristic of the benzene rings.
C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the ortho-disubstituted iodinated ring would appear in the 770-735 cm⁻¹ region.
C-I Stretch: A weak to medium absorption corresponding to the carbon-iodine bond stretch is expected in the far-infrared region, typically around 600-500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the C-I bond.
| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Activity |
| Aromatic C-H Stretch | 3100 - 3030 | Medium |
| Aliphatic C-H Stretch | 2925 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Strong |
| C-H Bending (ortho) | 770 - 735 | Strong |
| C-I Stretch | 600 - 500 | Strong |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the absorption is dominated by π → π* electronic transitions within the two aromatic rings. While a specific experimental spectrum for this compound was not located, the expected characteristics can be inferred.
Benzene itself exhibits a weak absorption band around 255 nm. The substitution of the benzyl and iodo groups onto one of the rings would be expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system and the electronic effects of the substituents. The presence of the iodine atom, a heavy halogen, may also introduce fine structure to the absorption bands. It is anticipated that this compound would exhibit absorption maxima (λ_max) in the 260-280 nm range.
Chromatographic Techniques
Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Although a specific, validated HPLC method for this compound was not detailed in the searched literature, a standard reverse-phase method would be highly effective.
A typical HPLC setup for this non-polar compound would involve:
Stationary Phase: A non-polar C18 (octadecylsilyl) column is the standard choice for reverse-phase chromatography.
Mobile Phase: A gradient or isocratic mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water would be used as the eluent. Given the compound's hydrophobicity, a higher percentage of the organic solvent would be required for elution.
Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., near its predicted λ_max of ~260-280 nm) would provide high sensitivity for detection and quantification.
This method would effectively separate this compound from more polar impurities or unreacted starting materials, allowing for accurate purity assessment, typically expressed as a percentage of the total peak area.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds such as this compound. Its high resolution and sensitivity make it ideal for assessing purity, identifying impurities, and quantifying the compound in various matrices. In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and a stationary phase coated on the column's inner surface.
For this compound, a non-polar or medium-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is generally effective. The separation mechanism relies on the boiling point and the affinity of the compound for the stationary phase. A temperature-programmed analysis, where the column temperature is gradually increased, allows for the efficient elution of the analyte and separation from any potential synthetic precursors (e.g., 2-iodotoluene, benzyl bromide) or byproducts (e.g., isomers, bibenzyl).
Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS). GC coupled with Mass Spectrometry (GC-MS) is particularly powerful, as it provides not only retention time data for quantification but also a mass spectrum that serves as a molecular fingerprint, confirming the identity of this compound by matching its fragmentation pattern with library data. Analysis of the isomeric compound 1-benzyl-4-iodobenzene by GC-MS confirms the utility of this technique for the product class. spectrabase.com
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Expected Retention Time | ~12-15 minutes |
Supercritical Fluid Chromatography (SFC) for Green Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" separation technique, offering significant advantages over traditional normal and reversed-phase HPLC. theanalyticalscientist.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. chromatographytoday.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies with a significantly lower environmental impact due to the reduction in organic solvent consumption. twistingmemoirs.comceon.rs
This technique is exceptionally well-suited for the analysis and purification of this compound, particularly for separating it from its structural isomers (1-benzyl-3-iodobenzene and 1-benzyl-4-iodobenzene), which often have very similar properties in conventional chromatography. The unique selectivity in SFC can be finely tuned by adjusting pressure, temperature, and the composition of an organic co-solvent (modifier), such as methanol or ethanol. researchgate.net Aromatic or chiral stationary phases can be employed to further enhance separation. nih.gov The ability of SFC to achieve high-resolution separation of isomers makes it an invaluable tool in ensuring the isomeric purity of this compound. selvita.com
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Mobile Phase | Supercritical CO₂ (recycled, non-toxic) | Organic Solvents (e.g., Hexane, Acetonitrile) |
| Solvent Consumption | Significantly lower | High |
| Analysis Time | Typically 3-5 times faster | Slower |
| Separation Efficiency | Higher due to low viscosity and high diffusivity | Lower |
| Environmental Impact | Low ("Green" Technology) | High (toxic solvent waste) |
| Cost-Effectiveness | Lower solvent and disposal costs | Higher solvent and disposal costs |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orglibretexts.org This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, which is crucial for understanding its steric and electronic properties. The process requires a single, high-quality crystal of this compound. nih.gov
When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. youtube.com By measuring the intensities and angles of these diffracted beams, a 3D electron density map of the molecule can be constructed. From this map, the positions of all atoms (except typically hydrogen) are determined, yielding a detailed molecular structure. Analysis of the crystal structures of related iodinated aromatic compounds reveals the importance of specific intermolecular interactions, such as C–H⋯I hydrogen bonds and I⋯I halogen bonds, in stabilizing the crystal lattice. nih.govacs.org A crystallographic study of this compound would similarly reveal how the molecules pack in the crystal, influenced by these weak interactions and steric effects from the benzyl group.
| Parameter | Description/Value |
|---|---|
| Chemical Formula | C₁₃H₁₁I |
| Formula Weight | 294.13 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules/unit cell) | e.g., 4 |
| Key Bond Length (C-I) | ~2.10 Å |
| Key Torsion Angle | Defines the orientation of the benzyl group relative to the iodophenyl ring |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Electrochemical Methods for Mechanistic Studies
Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules and elucidating reaction mechanisms. For this compound, these techniques can provide valuable insights into the reactivity of the carbon-iodine (C-I) bond and the benzyl moiety.
The electrochemical reduction of aryl iodides is well-documented and typically proceeds via an irreversible process where an electron is transferred to the molecule, leading to the cleavage of the C-I bond to form an aryl radical and an iodide ion. researchgate.netproquest.com This ECE (Electron transfer-Chemical step-Electron transfer) mechanism is a common pathway. soton.ac.uk By studying the reduction potential of this compound, one can determine the energy required to break the C-I bond, which is fundamental to its role in synthetic reactions like cross-coupling.
Conversely, electrochemical oxidation would likely target the benzyl group or the aromatic ring system. nih.gov The oxidation potential can provide information about the molecule's stability and its susceptibility to oxidative processes. Studying how the potential shifts with changes in solvent, electrolyte, or scan rate can help unravel complex, multi-step reaction pathways. rsc.org
| Process | Technique | Expected Observation | Mechanistic Insight |
|---|---|---|---|
| Reduction | Cyclic Voltammetry (CV) | An irreversible cathodic peak. | Potential for C-I bond cleavage and formation of a 2-benzylphenyl radical. |
| Oxidation | Cyclic Voltammetry (CV) | An irreversible anodic peak at a higher potential. | Potential oxidation of the benzyl group or the π-system of the aromatic rings. |
| Bulk Electrolysis | Controlled Potential Electrolysis | Consumption of starting material and formation of new products. | Allows for the synthesis and isolation of products from the radical intermediate, confirming the reaction pathway. |
Application of Artificial Intelligence and Machine Learning in Data Analysis
The analysis of complex data generated by modern analytical instruments is increasingly being enhanced by the application of Artificial Intelligence (AI) and Machine Learning (ML). chromatographyonline.com These computational tools are transforming how chemical data is processed, interpreted, and utilized for compounds like this compound.
Chromatography (GC and SFC): ML algorithms can automate and improve the analysis of chromatographic data. mi-6.co.jp Convolutional Neural Networks (CNNs) can be trained to recognize and deconvolute overlapping peaks in complex chromatograms, leading to more accurate quantification. ku.dk ML models can also predict retention times, which aids in compound identification and method development, significantly reducing the time required for optimization. flintbox.comvt.edu
X-ray Crystallography: AI is making significant breakthroughs in solving one of the most challenging aspects of crystallography: the phase problem. biorxiv.org Deep learning models like AlphaFold are now used to predict protein structures that can solve phasing by molecular replacement. iucr.org For small molecules, ML can help predict crystal structures from powder diffraction data and automate the refinement of atomic models, accelerating the entire structure determination process. mit.edutechnologynetworks.comtamu.edu
Electrochemical Methods: The interpretation of voltammograms can be complex and subjective. ML, particularly deep neural networks, can be trained on simulated or experimental data to automatically classify electrochemical mechanisms from the shape and features of a cyclic voltammogram. researchgate.net This allows for high-throughput screening of reaction conditions and can guide the discovery of new electrochemical reactions by predicting outcomes. acs.orgnih.govnih.gov
Biological Activity and Medicinal Chemistry Research
Investigation of Bioactivity Profiles
Enzyme Inhibition Studies
No studies on the enzyme inhibitory activity of 1-Benzyl-2-iodobenzene have been found in the public domain.
Antitumor and Antiproliferative Activity Assessment
There is no available research data on the antitumor or antiproliferative effects of this compound.
Antimicrobial Properties
Information regarding the antimicrobial properties of this compound is not available in the current scientific literature.
Interaction with Biomolecular Targets
Binding Affinity Studies with Enzymes and Receptors
No studies have been published that investigate the binding affinity of this compound with any biological enzymes or receptors.
Exploration of Metabolic Pathways and Metabolites
There is no available research on the metabolic pathways or the identification of metabolites of this compound.
Structure-Activity Relationship (SAR) Studies in Biological Systems
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and testing of a series of structurally related compounds to determine how specific chemical features influence their biological activity. A comprehensive search for such studies centered on the this compound scaffold yielded no specific results. There are no published reports detailing the systematic modification of the benzyl (B1604629) or iodobenzene (B50100) rings of this compound and the corresponding effects on any biological target. While SAR studies exist for more complex molecules that may contain a benzyl group, these are not direct studies of the this compound framework. Consequently, no data tables or detailed research findings on the SAR of this specific compound can be provided.
Future Research Directions and Emerging Trends
Photoredox Catalysis and Electrosynthesis in Transformations
Emerging trends in organic synthesis focus on using light (photoredox catalysis) or electricity (electrosynthesis) to drive chemical reactions. These methods offer alternative, often milder, pathways for activating C-I and C-H bonds. nih.gov Future research could explore the use of photoredox/nickel dual catalysis for the enantioselective C-H arylation of the benzylic position of 1-Benzyl-2-iodobenzene or for novel cross-coupling transformations that are challenging with traditional thermal methods. nih.gov
Sustainable Synthesis and Green Chemistry Innovations
There is a significant push towards developing more environmentally friendly synthetic protocols. For reactions involving this compound, this includes the development of catalysts based on earth-abundant metals (like iron or nickel instead of palladium), the use of water or bio-derived solvents, and minimizing waste through high-atom-economy reactions. nih.gov
Development of Novel Catalytic Systems
The steric hindrance imposed by the ortho-benzyl group presents a challenge that drives the development of new and more efficient catalytic systems. Research will continue to focus on designing ligands that can accelerate challenging coupling reactions, enable reactions at lower temperatures, and provide high selectivity for one reactive site over another (e.g., C-I vs. C-H activation).
Advanced Materials Applications
The rigid, polycyclic aromatic structures that can be synthesized from this compound are of interest in materials science. These scaffolds can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. Future work will likely involve synthesizing novel derivatives and evaluating their photophysical and electronic properties.
Integration of Multi-Omics and AI for Drug Discovery
Q & A
What are the established synthetic routes for preparing 1-Benzyl-2-iodobenzene, and how do reaction conditions influence yield and purity?
Level: Basic
Answer:
this compound is typically synthesized via cross-coupling reactions. A common approach involves the use of Ullmann coupling or Suzuki-Miyaura reactions , where halogenated precursors (e.g., 1-bromo-2-iodobenzene) react with benzyl derivatives in the presence of transition-metal catalysts (e.g., Pd or Cu). For instance, highlights the use of ligand-assisted coupling (30 mol% ligand, 140°C, 16 h) to achieve regioselective arylation . Key parameters affecting yield include:
- Catalyst loading : Higher Pd/Cu ratios (e.g., 5–10 mol%) improve coupling efficiency but may increase byproduct formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of iodinated intermediates.
- Temperature : Elevated temperatures (≥120°C) are often required for aryl-iodine bond activation but must be balanced against thermal decomposition risks .
How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?
Level: Advanced
Answer:
Discrepancies in NMR data often arise from solvent effects, impurities, or diastereomeric interferences. To address this:
Standardize experimental conditions : Use deuterated solvents (e.g., CDCl₃) and calibrate instruments with internal standards (e.g., TMS).
Compare with computational predictions : Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA) can validate experimental results .
Analyze coupling constants : For example, vicinal coupling constants (³Jₕₕ) in iodinated aromatics are sensitive to substituent electronic effects, aiding structural confirmation .
provides reference melting points (e.g., 48–51°C for 4-iodoanisole) that can cross-validate purity .
What advanced analytical techniques are critical for characterizing iodinated byproducts in this compound synthesis?
Level: Advanced
Answer:
Byproducts such as di-iodinated isomers or debrominated intermediates require multi-modal analysis:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., [M+H]⁺ for C₁₃H₁₂I, expected m/z 307.9978) .
- X-ray Crystallography : Resolves regiochemical ambiguities in solid-state structures.
- HPLC-PDA : Quantifies purity using reverse-phase columns (C18) with UV detection at λ = 254 nm (iodine absorption band) .
underscores the importance of selecting columns compatible with iodinated aromatics to avoid retention time variability .
How does steric hindrance from the benzyl group affect the reactivity of this compound in cross-coupling reactions?
Level: Advanced
Answer:
The benzyl group introduces steric bulk, which can:
Slow oxidative addition : Bulky ligands (e.g., SPhos) mitigate this by pre-organizing the Pd catalyst .
Influence regioselectivity : Electron-donating benzyl groups may direct coupling to the para position of the iodine substituent.
Promote side reactions : Competitive C-I bond cleavage or homocoupling can occur under high-temperature conditions.
Optimization strategies include using microwave-assisted synthesis to reduce reaction times and suppress decomposition .
What methodologies ensure the stability of this compound during long-term storage?
Level: Basic
Answer:
this compound is light- and oxygen-sensitive. Best practices include:
- Storage conditions : Amber glass vials under inert gas (N₂/Ar) at −20°C.
- Stabilizers : Addition of radical scavengers (e.g., BHT) at 0.1–1% w/w prevents iodine radical formation .
- Periodic purity checks : Monitor via TLC (hexane:EtOAc = 9:1) or GC-MS to detect degradation products like benzaldehyde .
How can computational modeling guide the design of this compound derivatives with enhanced reactivity?
Level: Advanced
Answer:
- DFT calculations : Predict activation energies for C-I bond cleavage, guiding catalyst selection (e.g., Pd vs. Ni).
- Molecular docking : Screens derivatives for non-covalent interactions (e.g., π-stacking) in catalytic pockets .
- Solvent modeling : COSMO-RS simulations optimize solvent-catalyst compatibility to improve turnover frequencies .
What are the ethical and safety considerations when handling this compound in laboratory settings?
Level: Basic
Answer:
- Ventilation : Use fume hoods with ≥100 fpm airflow to limit inhalation exposure .
- PPE : Nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard) are mandatory .
- Waste disposal : Halogenated waste must be segregated and treated with Na₂S₂O₃ to reduce iodine content before disposal .
How can researchers validate the absence of toxic impurities (e.g., polyiodinated dibenzofurans) in synthesized this compound?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
